molecular formula C9H10N2O2 B11910622 (R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid

(R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid

Cat. No.: B11910622
M. Wt: 178.19 g/mol
InChI Key: VRRWYUWUFBCTEZ-MRVPVSSYSA-N
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Description

®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is a chiral compound that belongs to the class of tetrahydroquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline-2-carboxylic acid using a chiral catalyst to obtain the desired ®-enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its structure. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxylic acid: The oxidized form of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid.

    Tetrahydroquinoxaline derivatives: Compounds with similar tetrahydroquinoxaline structures but different functional groups.

Uniqueness

®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is unique due to its chiral nature and specific structural properties, which make it valuable in asymmetric synthesis and as a chiral ligand.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(2R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1

InChI Key

VRRWYUWUFBCTEZ-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](NC2=CC=CC=C2N1)C(=O)O

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C(=O)O

Origin of Product

United States

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